![molecular formula C17H23BN2O3 B2415733 1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole CAS No. 2246800-86-0](/img/structure/B2415733.png)
1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole
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Overview
Description
“1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole” is a chemical compound. The compound is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound could involve the use of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” as a starting material . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-15(8-14-10)9-6-16-7-9/h5,8-9H,6-7H2,1-4H3
. This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms. Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.08 g/mol . It is insoluble in water . The compound is a crystalline powder and has a brown color . It has a melting point range of 90.0°C to 96.0°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Studies like those conducted by Liao et al. (2022) and Wu et al. (2021) focus on synthesizing and characterizing compounds structurally similar to the one . These studies utilize techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction to confirm the structure of the compounds and are foundational for understanding their properties (Liao et al., 2022) (Wu et al., 2021).
Density Functional Theory (DFT) Studies : Research also employs DFT calculations for comparative analysis of spectroscopic data and geometrical parameters, as seen in the works of Liao et al. (2022) and Wu et al. (2021). This helps in understanding the electronic structure and potential applications of these compounds (Liao et al., 2022) (Wu et al., 2021).
Potential Applications in Various Fields
Organic Electronics and Fluorescence Probes : Bifari and El-Shishtawy (2021) describe the synthesis of organic electron-donors derived from similar compounds, hinting at potential applications in organic electronics and as key intermediates in synthetic approaches (Bifari & El-Shishtawy, 2021).
Synthesis of Fluorescent Probes : The study by Shen You-min (2014) focuses on synthesizing a novel near-infrared fluorescence probe of carbazole borate ester including indole, suggesting possible use in fluorescence-based applications (Shen You-min, 2014).
Pharmacological Applications : Ganellin et al. (1996) explored the synthesis of substituted (phenoxyethyl)- and (phenoxypropyl)imidazoles, indicating potential pharmacological applications, especially in histamine antagonism (Ganellin et al., 1996).
Safety and Hazards
The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Future Directions
The compound has potential applications in the field of pharmaceuticals and chemical intermediates . It can be used for borylation at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates . These reactions suggest that the compound could be used in the synthesis of a wide range of substances in the future.
properties
IUPAC Name |
1-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(12-14)21-11-10-20-9-8-19-13-20/h5-9,12-13H,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJGIKJOLUACJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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